2-Ethoxy-5-(methoxymethyl)benzaldehyde
Description
Significance of Aryl Aldehydes in Organic Synthesis
Aryl aldehydes, the broader class to which substituted benzaldehydes belong, are organic compounds characterized by an aldehyde functional group directly attached to an aromatic ring. wisdomlib.org Their chemical versatility makes them exceptionally valuable in organic synthesis. wisdomlib.org They serve as crucial precursors in a wide array of chemical reactions, including the synthesis of chalcone (B49325) derivatives, Schiff bases, and 1,2,4,5-tetrasubstituted imidazoles. wisdomlib.org The reactivity of the aldehyde group, combined with the stability of the aromatic ring, allows for a multitude of chemical transformations. This makes aryl aldehydes indispensable starting materials for constructing complex molecules that are vital in medicinal chemistry and materials science. rsc.org
Contextualizing 2-Ethoxy-5-(methoxymethyl)benzaldehyde within Contemporary Benzaldehyde (B42025) Chemistry Research
Contemporary research into substituted benzaldehydes is multifaceted, exploring new synthetic methodologies, potential therapeutic applications, and the fundamental principles of molecular self-assembly. Scientists are actively developing novel, efficient, one-pot procedures for the synthesis of functionalized benzaldehydes. acs.org Such advancements are critical for applications like the creation of radiolabeled aldehydes for use as PET-tracers in medical imaging. acs.org
Furthermore, the specific functional groups attached to the benzaldehyde ring are a key focus of research. Studies have shown that certain substituted benzaldehydes can be designed to bind to proteins, such as human haemoglobin, to modulate their function. nih.gov This has potential therapeutic implications for conditions like sickle cell disease. nih.gov In the realm of materials science, the substituent groups play a critical role in directing the formation of supramolecular networks through various intermolecular interactions, such as hydrogen bonding and π–π stacking, which is essential for the design of novel crystalline materials. nih.gov
While specific research detailing the synthesis or application of this compound is not extensively documented in publicly available literature, its structure—featuring both an ether linkage (ethoxy) and a methoxymethyl group—places it within this vibrant area of chemical investigation. It exists as a known chemical entity, available commercially for research purposes. Its utility is likely as an intermediate or building block in the synthesis of more complex, potentially bioactive or materially useful molecules, leveraging the established reactivity of the benzaldehyde core and the specific electronic and steric properties imparted by its unique substitution pattern.
Chemical Data for this compound
| Identifier | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 883537-87-9 | bldpharm.comepa.govymilab.com |
| Molecular Formula | C11H14O3 | ymilab.com |
| Molecular Weight | 194.23 g/mol | bldpharm.comymilab.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-(methoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11-5-4-9(8-13-2)6-10(11)7-12/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTZLKMSHWHVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)COC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284381 | |
| Record name | 2-Ethoxy-5-(methoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883537-87-9 | |
| Record name | 2-Ethoxy-5-(methoxymethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883537-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-5-(methoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 5 Methoxymethyl Benzaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Ethoxy-5-(methoxymethyl)benzaldehyde, both ¹H and ¹³C NMR would be crucial for unambiguous structural verification.
Proton (¹H) NMR Spectroscopy for Structural Confirmation
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. Based on the structure of this compound, a distinct pattern of signals is predicted. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift due to the deshielding effect of the carbonyl group. The protons on the aromatic ring would exhibit signals in the aromatic region, with their specific shifts and coupling patterns determined by the electronic effects of the ethoxy, methoxymethyl, and aldehyde substituents. The methylene (B1212753) and methyl protons of the ethoxy and methoxymethyl groups would appear in the upfield region, showing characteristic multiplicities based on their neighboring protons.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~7.5-7.6 | Doublet (d) | 1H | Aromatic proton (H-6) |
| ~7.3-7.4 | Doublet of doublets (dd) | 1H | Aromatic proton (H-4) |
| ~7.0-7.1 | Doublet (d) | 1H | Aromatic proton (H-3) |
| ~4.5 | Singlet (s) | 2H | Methoxymethyl protons (-CH₂OCH₃) |
| ~4.1 | Quartet (q) | 2H | Ethoxy methylene protons (-OCH₂CH₃) |
| ~3.4 | Singlet (s) | 3H | Methoxymethyl methyl protons (-CH₂OCH₃) |
| ~1.4 | Triplet (t) | 3H | Ethoxy methyl protons (-OCH₂CH₃) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal. The most downfield signal is anticipated for the carbonyl carbon of the aldehyde group. The six aromatic carbons would resonate in the typical aromatic region, with their precise shifts influenced by the attached substituents. The carbons of the ethoxy and methoxymethyl groups would be found in the more upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic Carbon (C-2, attached to -OEt) |
| ~140 | Aromatic Carbon (C-5, attached to -CH₂OMe) |
| ~125-135 | Aromatic Carbons (C-1, C-4, C-6) |
| ~115 | Aromatic Carbon (C-3) |
| ~72 | Methoxymethyl Carbon (-CH₂OCH₃) |
| ~64 | Ethoxy Methylene Carbon (-OCH₂CH₃) |
| ~58 | Methoxymethyl Methyl Carbon (-CH₂OCH₃) |
| ~15 | Ethoxy Methyl Carbon (-OCH₂CH₃) |
Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint. For this compound, a strong absorption band corresponding to the C=O stretch of the aldehyde would be a prominent feature in the IR spectrum. Other key vibrations would include C-O stretching from the ether linkages, C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the aromatic ring.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |
| ~2900-3000 | C-H Stretch | Aliphatic (ethoxy, methoxymethyl) |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2720, ~2820 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1690-1710 | C=O Stretch | Aldehyde |
| ~1580-1600 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether |
| ~1100 | C-O Stretch | Alkyl-Alkyl Ether |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, with a molecular formula of C₁₁H₁₄O₃, HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass serves as a benchmark for experimental verification.
Predicted HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Calculated Monoisotopic Mass | 210.0943 u |
| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |
| Expected m/z for [M+H]⁺ | 211.1016 |
| Expected m/z for [M+Na]⁺ | 233.0835 |
X-ray Diffraction (XRD) for Crystalline Structure Determination and Geometrical Parameters
To perform XRD analysis, a single crystal of this compound of suitable quality and size would be required. As no published crystallographic data is currently available, the specific geometrical parameters, such as the planarity of the benzene (B151609) ring, the orientation of the substituent groups, and intermolecular interactions, remain undetermined experimentally. Such an analysis would be the final, unequivocal confirmation of the compound's detailed solid-state architecture.
Investigation of Chemical Reactivity and Transformation Pathways of 2 Ethoxy 5 Methoxymethyl Benzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is the most reactive site on the molecule, readily undergoing oxidation, reduction, and condensation reactions.
Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde functional group of 2-Ethoxy-5-(methoxymethyl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Ethoxy-5-(methoxymethyl)benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, ranging from strong, metal-based oxidants to milder, more selective reagents. chemguide.co.uklibretexts.org The choice of oxidant often depends on the desired reaction conditions and the presence of other sensitive functional groups. organic-chemistry.org For instance, potassium dichromate(VI) in acidic solution is a powerful oxidizing agent that effectively converts primary alcohols and aldehydes to carboxylic acids. chemguide.co.uk Other common methods include using potassium permanganate (B83412) (KMnO₄) or employing milder conditions with reagents like Oxone or N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.orgresearchgate.net In some protocols, iron(iii) nitrate (B79036) has been used for the anaerobic oxidation of aldehydes under hydrothermal conditions. nih.gov
Table 1: Representative Oxidation Reactions of Benzaldehydes
| Starting Material | Reagent(s) | Product | Reference(s) |
| Benzaldehyde (B42025) Derivative | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Carboxylic Acid Derivative | chemguide.co.uk, libretexts.org |
| Benzaldehyde Derivative | Potassium Permanganate (KMnO₄) | Carboxylic Acid Derivative | researchgate.net |
| Benzaldehyde Derivative | Vanadyl Acetylacetonate (VO(acac)₂), H₂O₂ | Carboxylic Acid Derivative | organic-chemistry.org |
| Benzaldehyde Derivative | Iron(III) Nitrate (Fe(NO₃)₃) | Carboxylic Acid Derivative | nih.gov |
Reduction Methodologies to Alcohol Derivatives
The aldehyde can be reduced to the corresponding primary alcohol, [2-Ethoxy-5-(methoxymethyl)phenyl]methanol. This is a common transformation achieved using various reducing agents. Metal hydride reagents are particularly effective for this purpose. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for reducing aldehydes and ketones, typically in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, which will also reduce other functional groups like esters and carboxylic acids. libretexts.org Biocatalytic reductions using plant-based enzymes have also been reported for the conversion of substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols, offering an environmentally friendly alternative. tandfonline.com
Table 2: Common Reagents for the Reduction of Benzaldehydes
| Starting Material | Reagent(s) | Product | Reference(s) |
| Benzaldehyde Derivative | Sodium Borohydride (NaBH₄) | Benzyl Alcohol Derivative | libretexts.org |
| Benzaldehyde Derivative | Lithium Aluminum Hydride (LiAlH₄) | Benzyl Alcohol Derivative | libretexts.org |
| Benzaldehyde Derivative | Plant Reductase Enzymes (e.g., from Phaseolus genus) | Benzyl Alcohol Derivative | tandfonline.com |
Condensation Reactions, including Imine and Chalcone (B49325) Formation
The carbonyl carbon of the aldehyde is electrophilic, making it susceptible to nucleophilic attack by amines and enolates, leading to condensation products.
Imine Formation: this compound can react with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction typically occurs under mild, often acid-catalyzed, conditions and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. researchgate.net The resulting imine contains a carbon-nitrogen double bond (azomethine group). redalyc.orgthieme-connect.de A wide variety of primary amines can be used to generate a diverse library of imine derivatives. organic-chemistry.org
Table 3: General Imine Formation
| Aldehyde Reactant | Amine Reactant | Product Type | Reference(s) |
| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | masterorganicchemistry.com, redalyc.org |
| Benzaldehyde | Ethylamine | N-Benzylideneethanamine | researchgate.net |
| Aromatic Aldehyde | Aniline Derivative | N-Aryl Imine | organic-chemistry.org |
Chalcone Formation: Chalcones are synthesized through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. wikipedia.org In this reaction, an aldehyde lacking α-hydrogens, such as this compound, reacts with a ketone containing α-hydrogens (e.g., acetophenone). nih.govjove.com The base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates the ketone to form an enolate ion. nih.govjove.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol (B89426) adduct yields the α,β-unsaturated ketone scaffold characteristic of chalcones. nih.gov
Table 4: Claisen-Schmidt Condensation for Chalcone Synthesis
| Aldehyde Reactant | Ketone Reactant | Base Catalyst | Product Type | Reference(s) |
| This compound | Acetophenone | Sodium Hydroxide (NaOH) | Chalcone | nih.gov, wikipedia.org |
| Substituted Benzaldehyde | Cyclopentanone | Sodium Hydroxide (NaOH) | α,α'-bis(substituted-benzylidene)cyclopentanone | nih.gov |
| Substituted Benzaldehyde | Substituted Acetophenone | ZnFe₂O₄ Nanoparticles | Chalcone | researchgate.net |
Transformations of the Alkoxy and Methoxymethyl Ether Groups
The ethoxy and methoxymethyl ether groups are generally stable but can be cleaved under specific, often harsh, reaction conditions.
Ether Cleavage and Formation Reactions
Cleavage of the aryl ethoxy ether requires breaking a strong aryl C-O bond and is typically achieved with strong acids like HBr or HI, or potent Lewis acids. masterorganicchemistry.compressbooks.pub Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl and other aryl alkyl ethers, proceeding through a Lewis acid-base adduct followed by nucleophilic attack by the bromide ion. nih.govnih.govpearson.comgvsu.edu
The methoxymethyl (MOM) ether, on the other hand, is an acetal (B89532) and serves as a common protecting group for alcohols. adichemistry.comwikipedia.org It is significantly more labile than the ethoxy group and can be selectively cleaved under milder acidic conditions, such as aqueous HCl. adichemistry.comwikipedia.org Various other methods, including the use of Lewis acids like zinc bromide (ZnBr₂) in the presence of a thiol, have been developed for the selective deprotection of MOM ethers. researchgate.net Aromatic MOM ethers can also be deprotected or converted to other silyl (B83357) ethers using reagents like trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl. acs.orgacs.org
Table 5: Reagents for Ether Cleavage
| Ether Type | Reagent(s) | General Product(s) | Reference(s) |
| Aryl Alkyl Ether (Ethoxy) | Boron Tribromide (BBr₃) | Phenol (B47542), Alkyl Bromide | nih.gov, pearson.com |
| Aryl Alkyl Ether (Ethoxy) | Hydrobromic Acid (HBr) | Phenol, Alkyl Bromide | , khanacademy.org |
| Methoxymethyl (MOM) Ether | Hydrochloric Acid (HCl, aq.) | Alcohol, Formaldehyde (B43269), Methanol | adichemistry.com, wikipedia.org |
| Methoxymethyl (MOM) Ether | Trimethylsilyl Triflate (TMSOTf), 2,2′-Bipyridyl | Phenol | acs.org, acs.org |
| Methoxymethyl (MOM) Ether | Zinc Bromide (ZnBr₂), n-PrSH | Phenol | researchgate.net |
Substitution Reactions on Alkyl Chains
Direct nucleophilic substitution on the sp³-hybridized carbons of the ethoxy (CH₃C H₂-O-) or methoxymethyl (-O-C H₂-O-CH₃) groups without prior cleavage of the C-O bond is not a typical reaction pathway. These ether linkages are generally unreactive towards nucleophiles. pressbooks.pub Transformations involving these alkyl chains would almost invariably proceed via an initial ether cleavage step. For example, cleavage of the ethoxy group with HBr would yield an ethyl bromide fragment, which could then undergo subsequent substitution reactions. Similarly, cleavage of the methoxymethyl ether would liberate formaldehyde and methanol, not a functional handle for direct substitution on the original methylene (B1212753) unit. Therefore, reactivity on these alkyl chains is secondary to the primary cleavage of the ether bond itself.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The reactivity of the benzene ring in this compound towards substitution reactions is a complex interplay of the electronic effects of its substituents. The ethoxy and methoxymethyl groups are generally electron-donating, while the aldehyde group is electron-withdrawing.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The substituents on the ring determine the rate of reaction and the position of the incoming electrophile.
Directing Effects of Substituents:
2-Ethoxy Group: The ethoxy group is a strong activating group and an ortho, para-director. youtube.comsavemyexams.com This is due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the positions ortho and para to it.
5-Methoxymethyl Group: The methoxymethyl group, an ether-linked alkyl group, is considered a weak activating group and an ortho, para-director. Its activating effect is primarily due to weak resonance and inductive electron donation.
Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director. libretexts.orglibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. ncert.nic.in
Combined Directing Effects: The positions on the benzene ring are numbered starting from the carbon bearing the aldehyde group as position 1. Thus, the substituents are at C1 (aldehyde), C2 (ethoxy), and C5 (methoxymethyl). The ethoxy group at C2 strongly activates the ortho position (C3) and the para position (C6). The methoxymethyl group at C5 activates its ortho positions (C4 and C6). The deactivating aldehyde group at C1 directs incoming electrophiles to the meta positions (C3 and C5), but its influence is generally overridden by the powerful activating groups.
Considering the synergistic and antagonistic effects, the most likely positions for electrophilic attack are C6 and C4, followed by C3. The C6 position is particularly favored as it is para to the strongly activating ethoxy group and ortho to the weakly activating methoxymethyl group. The C4 position is ortho to the methoxymethyl group and meta to the ethoxy group. The C3 position is ortho to the ethoxy group but also meta to the aldehyde group. Steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at C3.
The predicted reactivity for various electrophilic aromatic substitution reactions is summarized in the table below.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Ethoxy-5-(methoxymethyl)-6-nitrobenzaldehyde |
| Halogenation | Br₂, FeBr₃ | 6-Bromo-2-ethoxy-5-(methoxymethyl)benzaldehyde |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-2-ethoxy-5-(methoxymethyl)benzaldehyde |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on the aromatic ring by a nucleophile. This type of reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org
Exploration of Specific Reaction Mechanisms and Catalytic Studies
Reaction Mechanisms
Electrophilic Aromatic Substitution: The mechanism for the predicted electrophilic aromatic substitution reactions (nitration, halogenation, etc.) proceeds via a two-step addition-elimination pathway.
Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (e.g., NO₂⁺ in nitration).
Attack and Formation of the Sigma Complex: The π electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating ethoxy and methoxymethyl groups, particularly when the positive charge is delocalized onto the carbons bearing these substituents.
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.
Nucleophilic Aromatic Substitution (SNAr Mechanism): In the hypothetical case of a halogenated derivative of this compound, the SNAr mechanism would also be a two-step process. masterorganicchemistry.comchadsprep.com
Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate would be stabilized by the electron-withdrawing aldehyde group.
Loss of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.
Catalytic Studies
While specific catalytic studies on this compound are not extensively documented, catalysis can be inferred from related reactions.
Lewis Acid Catalysis: For Friedel-Crafts type reactions, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃) is essential. researchgate.net The catalyst polarizes the acyl or alkyl halide, generating a more potent electrophile. Anhydrous zinc chloride has also been utilized as a mild Lewis acid catalyst in reactions involving functionally substituted benzaldehydes to avoid strong complexation with the aldehyde group. researcher.life
Acid Catalysis for Aldehyde Reactions: The aldehyde group itself can participate in various acid-catalyzed reactions. For instance, in the presence of an acid catalyst, it can react with alcohols to form acetals.
Transition Metal Catalysis: Modern synthetic methods often employ transition metal catalysts for the functionalization of aromatic rings. For instance, rhodium(I) and rhodium(III) complexes have been used in catalytic C-H activation and hydroacylation reactions of substituted benzaldehydes. nih.gov Palladium catalysts are also widely used in cross-coupling reactions to introduce new substituents onto the aromatic ring, should a suitable handle (like a halogen) be present.
The interaction between substituted benzaldehydes and heterogeneous catalysts, such as L-proline supported on silica, has been studied to understand how substituent electronic properties affect surface affinity and reaction rates in catalytic processes like aldol condensations. d-nb.info
Computational and Theoretical Chemistry Studies of 2 Ethoxy 5 Methoxymethyl Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules like 2-Ethoxy-5-(methoxymethyl)benzaldehyde. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and a host of associated molecular characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. mdpi.com For substituted benzaldehydes, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. rsc.orgmdpi.com
These calculations are crucial for understanding how the ethoxy, methoxymethyl, and aldehyde substituents influence the geometry of the benzene (B151609) ring. For instance, in a study on related methoxy- and ethoxy-benzaldehydes, periodic DFT calculations were essential for interpreting vibrational spectra and understanding the dynamics of internal rotors, such as the aldehyde and ethoxy groups. mdpi.com The geometry optimization process finds the minimum on the potential energy surface, providing a stable 3D structure. By mapping the potential energy surface, researchers can identify various conformers and the energy barriers between them, which is critical for understanding the molecule's flexibility and dynamic behavior. mdpi.com
Table 1: Representative Predicted Geometric Parameters for a Substituted Benzaldehyde (B42025) (Note: This table is illustrative, based on typical values for similar structures, as specific data for this compound is not published.)
| Parameter | Bond/Angle | Predicted Value (DFT B3LYP/6-311G(d,p)) |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-O (Ethoxy) | ~1.36 Å |
| Bond Angle | C-C-O (Ethoxy) | ~118° |
| Bond Angle | C-C-C (Ring) | ~119 - 121° |
| Dihedral Angle | Ring-C-C=O | ~0° or ~180° (Planar) |
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwosh.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. malayajournal.org
The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. nih.gov For this compound, the electron-donating nature of the ethoxy and methoxymethyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group would lower the energy of the LUMO, likely resulting in a relatively small energy gap and a reactive molecule. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. malayajournal.org
Table 2: Illustrative Frontier Orbital Energies for a Substituted Benzaldehyde (Note: Values are representative examples from studies on similar molecules like 4-(Dimethylamino) Benzaldehyde and are for illustrative purposes.) nih.gov
| Parameter | Energy (eV) |
| EHOMO | ~ -6.2 eV |
| ELUMO | ~ -2.5 eV |
| Energy Gap (ΔE) | ~ 3.7 eV |
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict and understand chemical reactivity. nih.gov It plots the electrostatic potential onto the electron density surface of the molecule, revealing regions of positive and negative potential. researchgate.netrsc.org For a substituted benzaldehyde, the MEP map typically shows a region of high negative potential (colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. mdpi.comnih.gov Regions of positive potential (colored blue) are generally found around the hydrogen atoms. nih.govresearchgate.net The MEP provides a comprehensive picture of the charge distribution and helps identify sites for hydrogen bonding and other non-covalent interactions. researchgate.net
Advanced Reaction Mechanism Elucidation via Computational Methods
Beyond static properties, computational chemistry can trace the path of chemical reactions, providing a dynamic view of bond formation and cleavage.
Bonding Evolution Theory (BET) and Topological Analysis of Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful function that maps the probability of finding an electron pair in a given region of a molecule. researchgate.net A topological analysis of the ELF partitions the molecular space into basins corresponding to atomic cores, covalent bonds, and lone pairs, offering a rigorous, quantitative description of the chemical bond. nih.govuchile.clcdnsciencepub.com This method can be used to analyze the aromaticity and electronic structure of the benzaldehyde ring. nih.govacs.org
Bonding Evolution Theory (BET) combines ELF topology with catastrophe theory to describe the precise mechanism of a chemical reaction. researchgate.netchemrxiv.org By analyzing how the ELF basins change along a reaction coordinate, BET can pinpoint the exact points where bonds break and form. mdpi.com This provides a much more detailed and physically grounded picture than the conventional "curly arrow" representation. researchgate.net For a reaction involving this compound, BET could describe the sequence of electronic events, such as the depopulation of C=C double bonds and the formation of new bond basins, providing a step-by-step map of the electron density rearrangement. mdpi.comresearchgate.netacs.org
Intrinsic Reaction Coordinate (IRC) Pathway Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map out the minimum energy path connecting a transition state (TS) to the corresponding reactants and products on the potential energy surface. scm.comiastate.edu Once a transition state for a reaction has been located, the IRC calculation follows the steepest descent path downhill from the saddle point in both forward and reverse directions. iastate.eduq-chem.com
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions and the influence of solvents on the structure, dynamics, and function of molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous aromatic aldehydes. Such simulations are crucial for elucidating the compound's behavior in various chemical environments.
Intermolecular Interactions
MD simulations can model the non-covalent interactions that govern how molecules of this compound interact with each other in a condensed phase. These interactions are fundamental to understanding the compound's physical properties, such as its boiling point, solubility, and crystal structure. Key intermolecular forces at play would include:
Hydrogen Bonding: Although this compound does not possess a traditional hydrogen bond donor, the oxygen atoms of the aldehyde, ethoxy, and methoxymethyl groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like water or alcohols in a solvent), these interactions can be significant. In a pure environment, weak C-H···O hydrogen bonds might also play a role in the crystal packing and liquid-state structure. mdpi.com
Theoretical studies on similar compounds, like 2-methoxybenzaldehyde, have utilized periodic Density Functional Theory (DFT) calculations to understand intermolecular interactions in the crystalline state. mdpi.com These calculations can reveal how molecules orient themselves to maximize favorable interactions, which can be further explored with MD simulations to understand the dynamics of these interactions.
A hypothetical study on this compound could generate data on the interaction energies between molecular pairs, as illustrated in the following conceptual data table.
Table 1: Hypothetical Intermolecular Interaction Energies for a this compound Dimer
| Interaction Type | Contributing Groups | Calculated Interaction Energy (kJ/mol) |
|---|---|---|
| Van der Waals | Benzene Ring - Benzene Ring (π-π stacking) | -15.2 |
| Dipole-Dipole | Aldehyde (C=O) --- Aldehyde (C=O) | -8.5 |
| Weak C-H···O Hydrogen Bond | Aromatic C-H --- Aldehyde Oxygen | -3.1 |
| Weak C-H···O Hydrogen Bond | Ethoxy C-H --- Methoxymethyl Oxygen | -2.8 |
Note: The data in this table is illustrative and intended to represent the type of results that would be obtained from such a computational study.
Solvent Effects
The solvent environment can significantly alter the conformational preferences and reactivity of this compound. MD simulations are instrumental in exploring these effects at a molecular level. By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent like hexane), researchers can observe how the solvent molecules arrange around the solute and how this solvation shell influences its behavior.
Computational studies on similar aldehydes, such as 2-ethylhexanal, have shown that solvent properties, particularly the ability to form hydrogen bonds, can dramatically affect reaction pathways and product distribution. researchgate.net For instance, protic solvents can form hydrogen bonds with the aldehyde's oxygen atom, which can influence the C-H bond energy of the aldehyde group and affect its reactivity in oxidation reactions. researchgate.net
MD simulations can quantify solvent effects through various analyses, including the calculation of Radial Distribution Functions (RDFs). RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, an RDF for the oxygen atom of the aldehyde group and the hydrogen atoms of water would reveal the structure of the hydration shell around this functional group.
Table 2: Hypothetical Radial Distribution Function (RDF) Peak Data for this compound in Water
| Solute Atom | Solvent Atom | First Peak Position (Å) | Coordination Number (First Solvation Shell) |
|---|---|---|---|
| Aldehyde Oxygen | Water Hydrogen | 1.85 | 2.1 |
| Ethoxy Oxygen | Water Hydrogen | 1.90 | 1.8 |
| Methoxymethyl Oxygen | Water Hydrogen | 1.92 | 1.7 |
Note: The data in this table is illustrative. The peak position indicates the most probable distance for hydrogen bonding, and the coordination number estimates the number of water molecules in the first solvation shell.
These simulations provide a microscopic view that complements experimental observations, offering a deeper understanding of the chemical and physical properties of this compound in different environments.
Role As a Key Synthetic Intermediate and Precursor in Advanced Organic Synthesis
Precursor to Substituted Benzaldehyde (B42025) Derivatives
The inherent functionality of 2-Ethoxy-5-(methoxymethyl)benzaldehyde allows it to serve as a starting material for the synthesis of other, more complex benzaldehyde derivatives. The aldehyde group (-CHO) is particularly reactive and can undergo various transformations. For instance, it can be oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol, while leaving the ether linkages intact under controlled conditions.
Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing ethoxy and methoxymethyl groups. Methodologies for modifying substituents on a benzaldehyde ring are well-established. For example, processes exist for the nitration of benzaldehyde derivatives to introduce nitro groups onto the aromatic ring. google.com Similarly, other functional groups can be introduced, leading to a diverse library of substituted benzaldehydes starting from a common precursor.
Building Block for Heterocyclic Compounds
The aldehyde functional group is a cornerstone in the construction of heterocyclic rings through condensation and cyclization reactions. This compound is an ideal candidate for these synthetic strategies.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Imidazolinones)
Pyrimidines: Substituted benzaldehydes are crucial components in multicomponent reactions for synthesizing pyrimidine (B1678525) rings. In reactions analogous to the Biginelli reaction, an aldehyde, a β-dicarbonyl compound (like acetylacetone), and a nitrogen source (like urea (B33335) or ammonium (B1175870) acetate) can condense to form the pyrimidine core. mdpi.comgrowingscience.com Various catalysts and conditions, including microwave irradiation, can be employed to facilitate this process. mdpi.com The use of different substituted benzaldehydes allows for the creation of a wide array of pyrimidine derivatives. researchgate.netnih.gov
Imidazolinones: Imidazolinones (or imidazolones) and related structures like imidazolidine-2,4-diones can be synthesized using benzaldehyde derivatives. nih.govnih.gov These syntheses often involve the condensation of the aldehyde with other reagents that provide the necessary nitrogen and carbon atoms to form the five-membered heterocyclic ring. The resulting products are of interest for their potential biological activities. nih.govnih.gov
Derivatization to Oxime Structures
The conversion of an aldehyde to an oxime is a fundamental and high-yielding reaction in organic chemistry. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. wikipedia.orglongdom.org This reaction transforms the carbonyl group (C=O) of this compound into an oxime group (C=N-OH). The resulting oxime is a key intermediate itself, useful for the synthesis of other compounds like isoxazolines and isoxazoles or for undergoing rearrangements such as the Beckmann rearrangement. wikipedia.orgcore.ac.uk
Formation of Quinazolinone Derivatives
Quinazolinone derivatives are an important class of nitrogen-containing heterocycles. One common synthetic route involves the reaction of a substituted benzaldehyde with a 2-aminobenzamide (B116534) or related anthranilic acid derivative. This condensation reaction, followed by cyclization, builds the quinazolinone framework. The specific substituents on the benzaldehyde are incorporated into the final quinazolinone structure, allowing for molecular diversity.
Applications in the Construction of Complex Molecular Architectures
The true value of a building block like this compound lies in its ability to contribute to the synthesis of large and complex molecules. The heterocycle-forming reactions mentioned above are primary examples of this application. By participating in multicomponent reactions, it can efficiently introduce a substituted phenyl ring into a larger structure in a single step.
The ethoxy and methoxymethyl substituents are not merely passive groups; they play a crucial role in the properties of the final molecule. They can influence:
Solubility: The ether groups can increase solubility in organic solvents.
Conformation: The size and orientation of these groups can affect how the molecule folds and interacts with its environment.
Intermolecular Interactions: The oxygen atoms can act as hydrogen bond acceptors, a key feature in supramolecular chemistry and medicinal chemistry.
For instance, related sulfonylated benzaldehyde derivatives are used as reactants in the synthesis of complex pharmaceutical compounds, demonstrating how highly functionalized benzaldehydes serve as cornerstones in building intricate molecular architectures. uni.luchemicalbook.com
Strategies for Structural Diversification of Aromatic Aldehydes
The structural diversification of aromatic aldehydes like this compound is a key aspect of modern organic synthesis, enabling the generation of a wide array of derivatives with tailored properties. Various strategies can be employed to modify the core structure, targeting both the aldehyde functionality and the aromatic ring.
The aldehyde group is a prime site for modification. It can readily undergo nucleophilic addition reactions, condensations, and oxidations to introduce new functional groups and extend the carbon skeleton. For instance, reactions such as the Wittig reaction allow for the conversion of the aldehyde to an alkene, while aldol (B89426) and Knoevenagel condensations can be used to form α,β-unsaturated systems. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for diversification.
The aromatic ring of this compound also presents opportunities for structural modification. Electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the ring, although the directing effects of the existing ethoxy and methoxymethyl groups must be considered. The electron-donating nature of the ethoxy group and the methoxymethyl group generally directs incoming electrophiles to the ortho and para positions. However, the positions available for substitution on this particular molecule are sterically hindered, which can influence the regioselectivity of such reactions.
Another powerful strategy for the diversification of aromatic aldehydes is through transition metal-catalyzed cross-coupling reactions. The aldehyde group can be temporarily protected, allowing for the introduction of a halogen or a triflate group onto the aromatic ring, which can then participate in reactions such as Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.
The following table summarizes some of the key strategies for the structural diversification of aromatic aldehydes:
| Reaction Type | Description | Potential Application to this compound |
| Nucleophilic Addition | Addition of nucleophiles (e.g., Grignard reagents, organolithium compounds) to the carbonyl carbon. | Introduction of alkyl, aryl, or alkynyl groups to form secondary alcohols. |
| Wittig Reaction | Reaction with a phosphorus ylide to form an alkene. | Conversion of the aldehyde to a vinyl group with various substituents. |
| Aldol Condensation | Reaction with an enolate or enol to form a β-hydroxy aldehyde or ketone, which can then dehydrate. | Formation of α,β-unsaturated aldehydes or ketones, extending the carbon chain. |
| Knoevenagel Condensation | Reaction with an active methylene (B1212753) compound in the presence of a base. | Synthesis of a wide range of substituted alkenes. |
| Oxidation | Conversion of the aldehyde to a carboxylic acid. | Formation of 2-ethoxy-5-(methoxymethyl)benzoic acid. |
| Reduction | Conversion of the aldehyde to a primary alcohol. | Formation of (2-ethoxy-5-(methoxymethyl)phenyl)methanol. |
| Electrophilic Aromatic Substitution | Introduction of substituents (e.g., nitro, halogen) onto the aromatic ring. | Further functionalization of the benzene (B151609) ring, guided by existing substituents. |
| Cross-Coupling Reactions | Formation of C-C or C-X bonds using a metal catalyst (e.g., Suzuki, Heck, Sonogashira). | Introduction of aryl, vinyl, or alkynyl groups after conversion to a halide or triflate. |
These strategies, often used in combination, provide a powerful toolkit for the synthetic chemist to generate a library of compounds based on the this compound scaffold. The choice of strategy depends on the desired target molecule and the required functional group transformations. The interplay of the different functional groups on the starting material plays a crucial role in the outcome of these reactions, offering both challenges and opportunities for selective chemical synthesis.
Conclusion and Future Perspectives in 2 Ethoxy 5 Methoxymethyl Benzaldehyde Research
Summary of Current Research Landscape and Gaps
The current research landscape for 2-Ethoxy-5-(methoxymethyl)benzaldehyde is characterized by a notable lack of dedicated studies. While its existence is confirmed through commercial availability and its implicit use in at least one area of medicinal chemistry research, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, comprehensive characterization, and broader applications. The majority of available information is for structurally related but distinct compounds.
Identification of Emerging Research Avenues and Methodological Development
The identified role of this compound as a precursor for PTP1B inhibitors highlights a clear avenue for future research. nih.gov Further exploration of its derivatives as potential therapeutic agents for metabolic disorders is a promising direction. Methodological development could focus on optimizing the synthesis of this compound to improve yields and reduce costs, thereby making it more accessible for research and potential commercial applications.
Potential for Further Exploration in Complex Organic Synthesis
The trifunctional nature of this compound makes it an attractive scaffold for the synthesis of complex organic molecules. The aldehyde group provides a handle for a wide array of chemical transformations, while the ethoxy and methoxymethyl groups can influence the electronic and steric properties of the molecule and its derivatives. Future research could explore its use in the synthesis of novel materials, agrochemicals, and other classes of biologically active compounds. The development of new synthetic methodologies that leverage the unique reactivity of this compound could also be a fruitful area of investigation.
Q & A
Q. What are the optimal synthetic routes for 2-Ethoxy-5-(methoxymethyl)benzaldehyde in laboratory settings?
A common approach involves alkylation of phenolic precursors. For example, Katritzky et al. describe the preparation of 2-Ethoxy-5-benzyloxybenzaldehyde via sequential alkoxylation and deprotection steps, utilizing benzyl ether protection for regioselective functionalization . Key reagents include alkoxy-substituted benzyl halides and base catalysts (e.g., K₂CO₃) under reflux conditions. Yield optimization may require controlled stoichiometry and inert atmospheres to minimize side reactions.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological characterization typically employs:
- ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring and aldehyde functionality. For instance, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while ethoxy and methoxymethyl groups show distinct splitting patterns .
- FT-IR : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (EI-MS) : For molecular ion validation and fragmentation pattern analysis, ensuring synthetic fidelity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound compared to structural analogs?
Comparative studies with analogs like 4-Ethoxy-5-fluoro-2-methylbenzaldehyde reveal that the ethoxy group’s ortho position enhances steric hindrance, reducing nucleophilic aromatic substitution (NAS) rates. Conversely, the methoxymethyl group’s electron-donating nature activates the para position for electrophilic reactions. Computational modeling (e.g., DFT) can quantify these effects, while kinetic studies under controlled conditions (e.g., varying solvents and temperatures) validate reactivity trends .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:
- Standardized Assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity) across studies.
- Metabolite Profiling : LC-MS/MS can identify degradation products or reactive intermediates that may confound results.
- Structural-Activity Relationship (SAR) Analysis : Compare bioactivity across analogs (e.g., fluoro vs. methoxy substitutions) to isolate functional group contributions .
Q. How is this compound utilized as an intermediate in pharmaceutical impurity profiling?
The compound serves as a reference standard for impurities in drugs like Sildenafil Citrate. For example, its sulfonyl derivative (2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzaldehyde) is monitored during synthesis to ensure compliance with ICH Q3A/B guidelines. Analytical methods include HPLC with UV detection (λ = 220–280 nm) and spiking experiments to confirm retention times .
Methodological Notes
- Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly with high-resolution X-ray data .
- Reaction Optimization : DOE (Design of Experiments) approaches are recommended for parameter screening (e.g., solvent polarity, catalyst loading) to maximize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
